molecular formula C18H19NO4 B2793585 (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone CAS No. 1421522-93-1

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone

Cat. No.: B2793585
CAS No.: 1421522-93-1
M. Wt: 313.353
InChI Key: SINUERMUJWVVRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone is an organic compound that features a morpholine ring substituted with a hydroxymethyl group and a phenoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone typically involves the reaction of morpholine derivatives with phenoxyphenyl ketones. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

  • Aldehydes and carboxylic acids from oxidation.
  • Alcohols from reduction.
  • Substituted phenoxy derivatives from substitution reactions.

Scientific Research Applications

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-(Hydroxymethyl)morpholino)(4-phenoxyphenyl)methanone is unique due to the presence of both a morpholine ring and a phenoxyphenyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

[3-(hydroxymethyl)morpholin-4-yl]-(4-phenoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c20-12-15-13-22-11-10-19(15)18(21)14-6-8-17(9-7-14)23-16-4-2-1-3-5-16/h1-9,15,20H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINUERMUJWVVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.